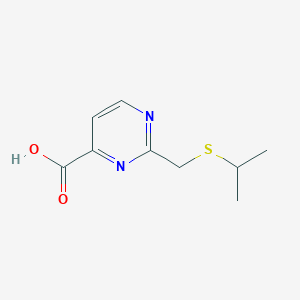
4-Methoxycycloheptane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxycycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cycloheptane ring substituted with a methoxy group (-OCH3). Sulfonyl chlorides are widely used as intermediates in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycycloheptane-1-sulfonyl chloride typically involves the reaction of 4-methoxycycloheptanol with chlorosulfonic acid (ClSO3H). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. The general reaction scheme is as follows:
4-Methoxycycloheptanol+ClSO3H→4-Methoxycycloheptane-1-sulfonyl chloride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of chlorosulfonic acid as a sulfonating agent is common due to its high reactivity and ability to produce sulfonyl chlorides in high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxycycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfonyl chloride group can yield sulfonamides or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the sulfonyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 4-Methoxycycloheptane-1-sulfonic acid.
Reduction: Sulfonamides or sulfides.
Aplicaciones Científicas De Investigación
4-Methoxycycloheptane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxycycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify proteins by reacting with amino groups, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxycyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring.
4-Methoxybenzenesulfonyl chloride: Contains a benzene ring instead of a cycloheptane ring.
Cycloheptane-1-sulfonyl chloride: Lacks the methoxy group.
Uniqueness
4-Methoxycycloheptane-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a seven-membered cycloheptane ring. This combination of functional groups and ring size imparts distinct reactivity and properties compared to other sulfonyl chlorides. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C8H15ClO3S |
|---|---|
Peso molecular |
226.72 g/mol |
Nombre IUPAC |
4-methoxycycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-12-7-3-2-4-8(6-5-7)13(9,10)11/h7-8H,2-6H2,1H3 |
Clave InChI |
ICHNHJYEIHZFCW-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC(CC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)

